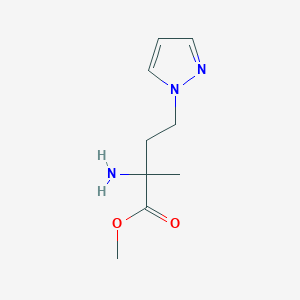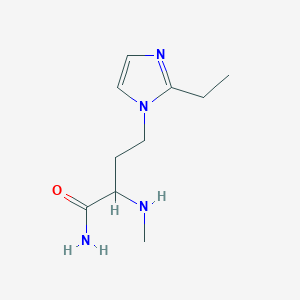
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with 2-ethyl groups using alkyl halides under basic conditions.
Amidation: The final step involves the reaction of the alkylated imidazole with 2-(methylamino)butanoic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction may yield reduced imidazole derivatives.
科学的研究の応用
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with imidazole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate specific enzymes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)aniline: Another imidazole derivative with similar biological activities.
2-Ethyl-4-methylimidazole: A structurally related compound with different substitution patterns on the imidazole ring.
1-Methylimidazole: A simpler imidazole derivative with distinct chemical properties.
Uniqueness
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methylamino groups on the imidazole ring enhances its potential for diverse interactions with biological targets.
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
4-(2-ethylimidazol-1-yl)-2-(methylamino)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-3-9-13-5-7-14(9)6-4-8(12-2)10(11)15/h5,7-8,12H,3-4,6H2,1-2H3,(H2,11,15) |
InChIキー |
KHWJKVGANCQMKK-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CN1CCC(C(=O)N)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate](/img/structure/B13483174.png)

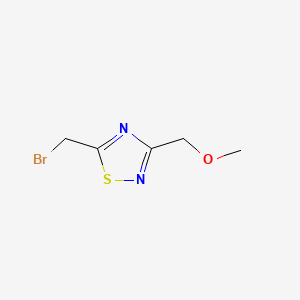
![2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B13483199.png)

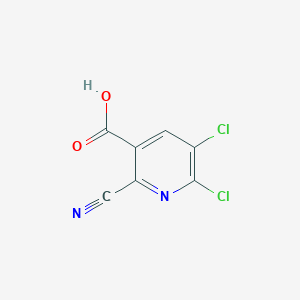
![4-[(Aminooxy)methyl]-3-methoxyphenol](/img/structure/B13483217.png)

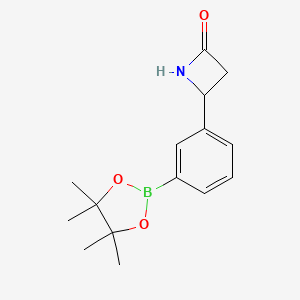
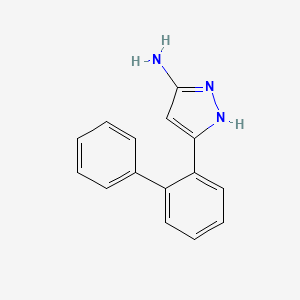
![3,9-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B13483236.png)
![1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13483243.png)
